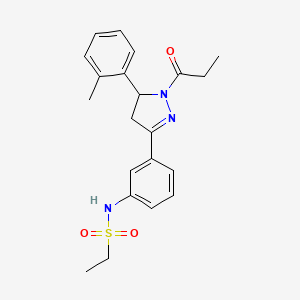

![molecular formula C25H19N3O3S B2372225 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868376-49-2](/img/structure/B2372225.png)

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives. Next, removal of the Boc group with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gave amine derivatives .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .

科学的研究の応用

Synthesis and Applications in Heterocyclic Chemistry

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a compound that has been utilized in the synthesis of various heterocyclic compounds. Research by Darweesh et al. (2016) demonstrates the use of benzothiazole-based heterocycles in the efficient microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which are important in medicinal chemistry (Darweesh et al., 2016).

Antimicrobial Activity

Compounds derived from benzothiazole, such as the one , have been studied for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles, which showed variable and modest antimicrobial activity (Patel et al., 2011).

Anticancer Research

Research into the anticancer properties of benzothiazole derivatives has been conducted. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides with benzothiazole, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs and therapies .

特性

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S/c1-2-14-27-20-11-10-16-6-3-4-9-19(16)23(20)32-25(27)26-24(31)17-7-5-8-18(15-17)28-21(29)12-13-22(28)30/h2-11,15H,1,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXAALIQGGAAGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

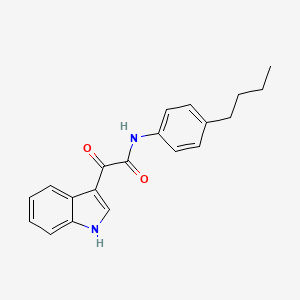

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

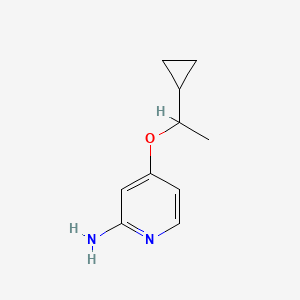

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

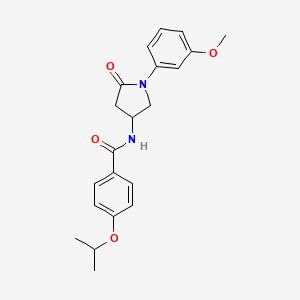

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)

![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)